molecular formula C6H12N2O B8269928 Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis- CAS No. 138027-03-9

Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-

Número de catálogo: B8269928
Número CAS: 138027-03-9
Peso molecular: 128.17 g/mol
Clave InChI: UMIZTIYZNFUATK-RITPCOANSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” is a type of heterocyclic compound . It is an important intermediate for the synthesis of various derivatives . It is also known as “cis-Octahydro-1H-pyrrolo[3,4-b]pyridine” and has the molecular formula C7H14N2 .


Synthesis Analysis

The synthesis of “Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” involves several steps. A novel synthesis method for cis-octahydropyrrolo [3,2-b]pyrrole has been described, which mainly solves the technical problems that raw materials are expensive, reaction conditions are harsh, and a large number of isomers are generated through ring closure in the conventional cis-octahydropyrrolo [3,2-b]pyrrole preparation process .


Molecular Structure Analysis

The molecular structure of “Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” is characterized by a pyrrole and a pyridine ring . The molecular weight is 126.2 Da and the monoisotopic mass is 126.115700 Da .


Chemical Reactions Analysis

The chemical reactions involving “Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” are complex and involve multiple steps. The enzyme selectively hydrolyses the isomer (2R,3S) providing the intermediate of formula (X), which can be divided from the mixture and isolated by solubilization with a base and reprecipitation or isolation in the presence of an acid, according to conventional methods .


Physical and Chemical Properties Analysis

“Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” is a colorless to orange solid or liquid . It has a molecular weight of 126.2 Da and a monoisotopic mass of 126.115700 Da .

Safety and Hazards

“Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” is classified as a serious eye damage, Category 1 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Direcciones Futuras

The future directions for “Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” include developing novel formulations for improved solubility and bioavailability. There is also a need for more Structure-Activity Relationship (SAR) research on this scaffold .

Propiedades

Número CAS

138027-03-9

Fórmula molecular

C6H12N2O

Peso molecular

128.17 g/mol

Nombre IUPAC

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine

InChI

InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6+/m1/s1

Clave InChI

UMIZTIYZNFUATK-RITPCOANSA-N

SMILES isomérico

C1CO[C@H]2CNC[C@H]2N1

SMILES canónico

C1COC2CNCC2N1

Origen del producto

United States

Synthesis routes and methods

Procedure details

7.2 g (33 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo-[4.3.0]nonane are hydrogenated in 400 ml of methanol with 2.5 g of palladium-on-active charcoal (10% of Pd) under 50 bar at 100° C. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.